Nipecotic acid

Descripción

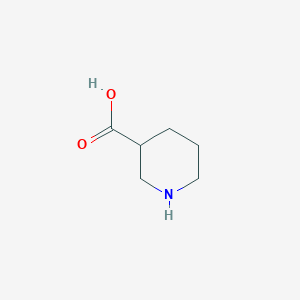

Structure

3D Structure

Propiedades

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Nipecotic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipecotic acid is a pivotal research tool in the field of neuroscience, primarily recognized for its role as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This guide provides a comprehensive examination of the mechanism of action of this compound, detailing its molecular targets, binding affinities, and functional effects. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its action at the synaptic level.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of this compound is the competitive inhibition of GABA transporters. GATs are membrane-bound proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a crucial step in terminating GABAergic neurotransmission.[1] By competitively binding to GATs, this compound blocks this reuptake process.[2] This leads to a higher concentration of GABA in the synaptic cleft for a prolonged period, resulting in an overall enhancement of inhibitory signaling.[1]

This compound exhibits varying affinities for the different subtypes of GABA transporters. It is most potent at the GAT-1 subtype, which is predominantly expressed in neurons.[3] Its ability to inhibit GABA uptake has made it an invaluable tool for studying the physiological roles of the GABAergic system and for investigating the therapeutic potential of GAT inhibitors in conditions such as epilepsy and anxiety disorders.[1][4] However, its clinical use is limited by its poor ability to cross the blood-brain barrier.[4]

Secondary Mechanism: Direct GABAA Receptor Activation

At concentrations significantly higher than those required for GAT inhibition (in the millimolar range), this compound can also act as a direct agonist at GABAA-like ion channels.[5][6] This action elicits an inward chloride current, mimicking the effect of GABA. The EC50 for this ion channel activation is approximately 300 μM.[5][6] Researchers using this compound at high concentrations should be aware of this potential off-target effect, which could confound the interpretation of results aimed at studying GAT inhibition alone.[5]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

| Target | Species/System | IC50 Value (μM) | Reference |

| GAT-1 | mouse | 2.6 | [7] |

| human (hGAT-1) | 8 | [3] | |

| GAT-2 | mouse | 310 | [7] |

| rat (rGAT-2) | 38 | [3] | |

| GAT-3 | mouse | 29 | [7] |

| human (hGAT-3) | 106 | [3] | |

| GAT-4 | mouse | 16 | [7] |

| BGT-1 | human (hBGT-1) | 2370 | [3] |

| GABA Uptake | rabbit choroid plexus | 244 | [7] |

| Adenosine A3 Receptor | Not Specified | 0.01 | [7] |

| GABAA Receptor | Not Specified | >100 | [7] |

| GABAB Receptor | Not Specified | >100 | [7] |

Table 1: Inhibitory Concentrations (IC50) of this compound for Various Transporters and Receptors.

| Parameter | System | Value | Reference |

| Ki (GAT1WT) | HEK293S (GnTI-) cells | 14.4 μM | [8] |

| Km (transport) | Cultured mouse brain cortex neurons | 8.0 ± 2.1 μM | |

| EC50 (GABAA-like channel activation) | Outside-out patches of paraventricular neurones | ~300 μM | [5][6] |

Table 2: Binding Affinity (Ki), Michaelis-Menten Constant (Km), and Effective Concentration (EC50) of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the GABAergic synapse and a conceptual overview of its competitive inhibition.

Caption: Mechanism of this compound at the GABAergic Synapse.

Caption: Competitive Inhibition of GAT by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

[³H]-GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

a) Preparation of Synaptosomes:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method (e.g., BCA assay).

b) Uptake Assay:

-

Pre-incubate synaptosomal aliquots (typically 0.1-0.5 mg protein/mL) for 5-10 minutes at 37°C in the presence of the test compound (this compound) at various concentrations or vehicle control.

-

Initiate the uptake by adding a fixed concentration of [³H]-GABA (e.g., 50 nM).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) under vacuum, followed by several rapid washes with ice-cold buffer to remove extracellular [³H]-GABA.

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known GAT inhibitor.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a [³H]-GABA Uptake Assay.

Radioligand Competition Binding Assay for GAT-1

This assay determines the affinity of this compound for the GAT-1 transporter by measuring its ability to compete with a specific radioligand.

a) Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human GAT-1 transporter (e.g., HEK293-hGAT1).

-

Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Binding Assay:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a GAT-1 specific radioligand (e.g., [³H]-tiagabine), and a range of concentrations of the unlabeled competitor (this compound).

-

The final assay volume is typically 200-250 µL.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid filtration through a filter plate (e.g., GF/C pre-treated with polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known GAT-1 inhibitor.

-

Plot the specific binding as a function of the this compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the direct activation of GABAA receptors by this compound.

a) Cell Preparation:

-

Use cultured neurons or a cell line expressing GABAA receptors.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

b) Recording:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Pull a glass micropipette to have a resistance of 3-7 MΩ when filled with an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

-

Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

-

Apply this compound (e.g., 1 mM) to the cell via the perfusion system.

-

Record the resulting inward current, which represents the flow of chloride ions through the activated GABAA receptors.

-

To confirm the current is mediated by GABAA receptors, test for blockade by a specific antagonist like bicuculline.

-

Construct a dose-response curve by applying different concentrations of this compound to determine the EC50 for receptor activation.

Conclusion

This compound serves as a canonical competitive inhibitor of GABA transporters, with a preference for GAT-1. Its primary mechanism of action—the elevation of synaptic GABA levels—underpins its utility in neuropharmacological research. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers investigating the GABAergic system. Awareness of its secondary, lower-affinity agonist activity at GABAA receptors is crucial for the accurate interpretation of experimental findings, particularly when using high concentrations of the compound. Despite its limited therapeutic application due to poor blood-brain barrier penetration, this compound remains an indispensable tool for elucidating the intricate roles of GABAergic neurotransmission in health and disease.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Inhibition by neuroleptics of uptake of 3H-GABA into rat brain synaptosomes [pubmed.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nipecotic Acid: A Technical Guide to its Function as a Competitive GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of nipecotic acid, a pivotal compound in the study of gamma-aminobutyric acid (GABA) neurotransmission. As a competitive inhibitor of GABA transporters (GATs), this compound has been instrumental in elucidating the mechanisms of GABA reuptake and has served as a foundational lead structure for the development of more advanced therapeutic agents.[1][2][3] This document details its mechanism of action, presents quantitative data on its inhibitory profile, outlines key experimental protocols for its study, and visualizes the complex processes involved.

Introduction: GABAergic Neurotransmission and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the balance between neuronal excitation and inhibition.[4] The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[5] Four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and GAT-4 (also known as betaine-GABA transporter 1 or BGT-1).[6][7] GAT-1 is the most abundant subtype in the brain and is considered a primary target for therapeutic intervention in conditions characterized by GABAergic dysfunction, such as epilepsy.[2][4]

This compound: A Prototypical Competitive GAT Inhibitor

This compound, or 3-piperidinecarboxylic acid, is a cyclic amino acid and a structural analogue of GABA.[2][8] Its primary mechanism of action is the competitive inhibition of GABA uptake by GATs.[9][10]

Mechanism of Competitive Inhibition

As a competitive inhibitor, this compound directly competes with GABA for binding to the substrate recognition site on the GABA transporter.[9][11] By occupying this site, this compound prevents the transporter from binding to and translocating GABA from the synaptic cleft back into the cell. This inhibition leads to an increase in the extracellular concentration of GABA, prolonging its presence in the synapse and enhancing its inhibitory effect on postsynaptic neurons. It is important to note that this compound itself is a substrate for the transporter.[10] However, its primary utility in research stems from its inhibitory action.

A significant limitation of this compound as a therapeutic agent is its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier.[1][3] This has driven the development of more lipophilic derivatives, such as the anticonvulsant drug Tiagabine, which incorporates the this compound scaffold.[1][12]

GABAergic Synaptic Transmission and this compound's Point of Intervention

The signaling pathway at a GABAergic synapse involves the release of GABA from a presynaptic terminal, its diffusion across the synaptic cleft, and binding to postsynaptic GABA receptors (e.g., GABA-A, GABA-B). The signal is terminated by GATs. This compound intervenes by blocking these transporters.

Visualizing Competitive Inhibition at the Transporter

The diagram below illustrates the direct competition between GABA and this compound for the binding site on the GABA transporter (GAT).

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The IC50 values for this compound vary across the different GAT subtypes, demonstrating some degree of selectivity.

| Transporter Subtype | Species | IC50 (μM) | Reference |

| GAT-1 | Human (hGAT-1) | 8 | [6] |

| Mouse (mGAT-1) | 2.6 | [13][14] | |

| GAT-2 | Rat (rGAT-2) | 38 | [6] |

| Mouse (mGAT-2) | 310 | [13][14] | |

| GAT-3 | Human (hGAT-3) | 106 | [6] |

| Mouse (mGAT-3) | 29 | [13][14] | |

| BGT-1 (GAT-4) | Human (hBGT-1) | 2370 | [6] |

| Mouse (mGAT-4) | 16 | [13][14] |

Note: IC50 values can vary depending on the experimental conditions, such as the specific assay used and the concentration of GABA.

Experimental Protocols

The characterization of GAT inhibitors like this compound relies on robust in vitro and in vivo experimental models.

In Vitro GABA Uptake Assay

This is the primary method for determining the potency and selectivity of GAT inhibitors. The protocol typically involves measuring the uptake of radiolabeled GABA into cells expressing a specific GAT subtype or into synaptosomes.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for a specific GABA transporter subtype.

Materials:

-

Cell Line: HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1).[4]

-

Radioligand: [³H]GABA.[4]

-

Assay Buffer: HEPES-Tris buffer (pH 7.1) containing NaCl, KCl, CaCl₂, MgSO₄, and D-Glucose.[4]

-

Test Compound: this compound.

-

Reference Inhibitor: A known potent inhibitor (e.g., Tiagabine) for determining non-specific uptake.[4]

-

Scintillation Cocktail and Counter. [4]

-

96-well microplates. [4]

Methodology:

-

Cell Culture and Plating:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the assay buffer to create a concentration range that will span the expected IC50 value.

-

-

Assay Performance:

-

Wash the cell monolayer twice with pre-warmed assay buffer.[4]

-

Add the assay buffer containing the different concentrations of this compound to the wells. Include control wells:

-

Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[4]

-

Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to all wells.[4]

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.[4]

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[4]

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a scintillation cocktail directly.

-

-

Scintillation Counting:

-

Data Analysis:

-

Calculate the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).[4]

-

For each concentration of this compound, calculate the percentage of inhibition relative to the specific uptake in the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[4]

-

In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[15][16] It is a powerful tool for assessing how a systemically or locally administered drug affects neurotransmitter dynamics in real-time.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., hippocampus, striatum).[16][17] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[17] Neurotransmitters and other small molecules in the brain's interstitial fluid diffuse across the membrane into the aCSF down their concentration gradient. The resulting fluid, called the dialysate, is collected in fractions and analyzed, typically using high-performance liquid chromatography (HPLC) or mass spectrometry, to quantify the concentration of GABA.[16][18] By collecting samples before and after the administration of this compound (or a derivative), researchers can directly measure its effect on extracellular GABA levels.[15]

Experimental Workflow for In Vitro GABA Uptake Assay

The following diagram outlines the logical flow of the in vitro assay described above.

Conclusion

This compound remains a cornerstone compound for the study of GABAergic neurotransmission. Its well-characterized role as a competitive inhibitor of GABA transporters provides a fundamental tool for researchers in neuroscience and pharmacology. While its poor pharmacokinetic properties limit its direct clinical use, the insights gained from studying this compound have been invaluable for the rational design of novel, more selective, and brain-penetrant GAT inhibitors. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for professionals engaged in the exploration of GABAergic signaling and the development of next-generation neuromodulatory therapeutics.

References

- 1. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]

- 7. Design, synthesis and evaluation of substituted triarylthis compound derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. [this compound, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound - Cayman Chemical [bioscience.co.uk]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

The Role of Nipecotic Acid in Neuropharmacological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a cornerstone in neuropharmacological research. Its primary mechanism of action is the inhibition of GABA transporters (GATs), leading to increased synaptic GABA concentrations and enhanced inhibitory neurotransmission. This guide provides a comprehensive overview of this compound, its derivatives, and their applications in studying neurological and psychiatric disorders. It details the quantitative pharmacology, experimental protocols, and underlying signaling pathways, offering a critical resource for researchers and drug development professionals in the field.

Introduction: The Significance of this compound

This compound is a potent inhibitor of GABA uptake, making it an invaluable tool for investigating the GABAergic system. GABA's role in maintaining the balance between neuronal excitation and inhibition is crucial for normal brain function. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases. By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the concentration of this inhibitory neurotransmitter, thereby potentiating GABAergic signaling. This property allows researchers to probe the functional consequences of enhanced GABAergic tone and explore potential therapeutic strategies for GABA-related disorders.

However, the utility of this compound in its native form is limited by its hydrophilic and zwitterionic nature, which severely restricts its ability to cross the blood-brain barrier (BBB). This limitation has spurred the development of numerous lipophilic derivatives and prodrugs designed to improve brain penetration and therapeutic potential.

Mechanism of Action: Inhibition of GABA Transporters

The primary molecular targets of this compound are the GABA transporters (GATs), a family of sodium- and chloride-dependent plasma membrane proteins responsible for clearing GABA from the synaptic cleft and extracellular space. Four distinct GAT subtypes have been identified in the mammalian brain: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). This compound exhibits competitive inhibition at these transporters, binding to the same site as GABA and thereby preventing its translocation.

Signaling Pathway of GABAergic Neurotransmission and this compound Intervention

The following diagram illustrates the GABAergic synapse and the point of intervention for this compound.

Caption: GABAergic synapse showing this compound's inhibition of GATs.

Quantitative Pharmacology of this compound and Its Derivatives

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a quantitative measure of the drug's affinity for the different GAT subtypes.

Inhibitory Potency of this compound

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 8 | |

| GAT-2 | Rat | 38 | |

| GAT-3 | Human | 106 | |

| BGT-1 | Human | 2370 | |

| GAT-1 | Mouse | 2.6 | |

| GAT-2 | Mouse | 310 | |

| GAT-3 | Mouse | 29 | |

| GAT-4 | Mouse | 16 |

Inhibitory Potency of Selected this compound Derivatives

| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | >200 | 21 | 5 | 140 | |

| Tiagabine | 0.07 (Ki) | - | - | - | |

| NNC-711 | 0.04 (Ki) | - | - | - |

Experimental Protocols in Neuropharmacological Research

In Vitro GABA Uptake Assay

This protocol describes a common method for measuring the inhibition of GABA uptake in cultured cells or synaptosomes.

Objective: To determine the IC50 value of this compound or its derivatives for a specific GABA transporter subtype.

Materials:

-

Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with hGAT-1).

-

Cell culture medium (e.g., DMEM).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

This compound or its derivatives at varying concentrations.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Inhibitor Incubation: Add varying concentrations of the test compound (this compound or its derivative) to the cells and pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Initiate Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.

-

Termination: After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Measurement: Lyse the cells and measure the radioactivity of the lysate using liquid scintillation counting.

-

Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a potent inhibitor. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for an in vitro GABA uptake assay.

Electrophysiological Recording in Brain Slices

This protocol outlines the general steps for performing whole-cell patch-clamp recordings in acute brain slices to study the effects of this compound on synaptic transmission.

Objective: To investigate how this compound modulates inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).

Materials:

-

Rodent (mouse or rat).

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

-

Recording chamber and perfusion system.

-

Patch-clamp amplifier, data acquisition system, and microscope.

-

Glass micropipettes.

-

Intracellular recording solution.

-

This compound solution.

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.

-

Patching: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a neuron of interest.

-

Data Acquisition: Record baseline synaptic activity (e.g., spontaneous or evoked IPSCs).

-

Drug Application: Bath-apply this compound at a known concentration and record the changes in synaptic activity.

-

Washout: Wash out the drug by perfusing with normal aCSF to observe the reversibility of the effects.

-

Data Analysis: Analyze the recorded currents or potentials to determine the effects of this compound on parameters such as amplitude, frequency, and decay kinetics of IPSCs/IPSPs.

Animal Models of Epilepsy

Chemoconvulsant models are frequently used to evaluate the anticonvulsant activity of this compound derivatives.

Objective: To assess the in vivo efficacy of this compound derivatives in suppressing seizures.

Model: Pentylenetetrazol (PTZ)-induced seizure model in mice or rats.

Materials:

-

Mice or rats.

-

This compound derivative.

-

Vehicle for drug administration.

-

Pentylenetetrazol (PTZ) solution.

-

Observation chamber.

-

System for scoring seizure severity (e.g., Racine scale).

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental environment.

-

Drug Administration: Administer the this compound derivative or vehicle via a specific route (e.g., intraperitoneal, oral) at a predetermined time before seizure induction.

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., subcutaneously or intraperitoneally).

-

Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Score the seizure severity using a standardized scale.

-

Data Analysis: Compare the latency to seizure onset, seizure severity, and duration between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect of the compound.

Development of this compound Derivatives

The primary challenge in harnessing the therapeutic potential of this compound is its poor penetration of the BBB. To address this, researchers have focused on synthesizing more lipophilic derivatives and prodrugs.

Rationale for Derivative Synthesis

The main strategies for modifying this compound to enhance BBB permeability involve:

-

Esterification: Converting the carboxylic acid group to an ester to increase lipophilicity. These esters can then be hydrolyzed back to the active this compound in the brain.

-

Amidation: Forming an amide at the carboxylic acid group.

-

N-substitution: Attaching lipophilic moieties to the piperidine nitrogen.

Caption: Rationale for the synthesis of this compound derivatives.

Synthesis of this compound Amides: A General Protocol

A common method for synthesizing amides from carboxylic acids involves the use of coupling reagents.

Procedure:

-

Dissolve the carboxylic acid (e.g., a lipophilic moiety) in an appropriate aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., DCC, EDC, HATU) and a base (e.g., DIEA, TEA).

-

Add ethyl nipecotate (the ester of this compound) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Purify the resulting amide derivative using standard techniques such as column chromatography.

-

If the final product requires the free carboxylic acid, the ester group can be hydrolyzed under basic or acidic conditions.

Conclusion and Future Directions

This compound remains an indispensable tool in neuropharmacological research, providing fundamental insights into the role of the GABAergic system in health and disease. While its clinical application is hampered by poor BBB penetration, the development of lipophilic derivatives continues to be a promising avenue for therapeutic innovation. Future research will likely focus on the development of GAT subtype-selective inhibitors to achieve more targeted therapeutic effects with fewer side effects. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and drug discovery efforts in this critical area of neuroscience.

An In-depth Technical Guide to the Chemical Properties and Structure of Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). As GABA is the primary inhibitory neurotransmitter in the central nervous system, its synaptic concentration is crucial for maintaining neuronal homeostasis. By blocking the reuptake of GABA, this compound elevates its extracellular levels, thereby enhancing GABAergic neurotransmission. This mechanism of action has positioned this compound and its derivatives as valuable tools in neuroscience research and as potential therapeutic agents for neurological disorders such as epilepsy. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is a heterocyclic amino acid with a piperidine ring structure. Its chemical identity and key physicochemical properties are summarized below.

Structure:

A 2D representation of the chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | piperidine-3-carboxylic acid[1] |

| Synonyms | (±)-Nipecotic acid, 3-Piperidinecarboxylic acid, Hexahydronicotinic acid |

| CAS Number | 498-95-3[1] |

| Chemical Formula | C₆H₁₁NO₂[1] |

| Molecular Weight | 129.16 g/mol [1] |

| SMILES | C1CC(CNC1)C(=O)O[1] |

| InChI | InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 261 °C (decomposes) |

| Boiling Point | ~239.22 °C (estimate)[2] |

| pKa₁ (Carboxylic Acid) | ~3.35 - 4.13 |

| pKa₂ (Amine) | ~10.64 |

| logP (calculated) | -2.9 to 0.399 |

| Water Solubility | 50 mg/mL |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, corresponding to its carboxylic acid and piperidine amine functionalities, can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to protonate both functional groups completely. Subsequently, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise volumes.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points, corresponding to the neutralization of the excess strong acid and the deprotonation of the carboxylic acid and the piperidinium ion, are identified. The pKa values are determined from the pH at the half-equivalence points.[3]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable molecule like this compound, the distribution coefficient (logD) at a specific pH is often determined.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the aqueous buffer. This solution is then mixed with an equal volume of the saturated n-octanol in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and n-octanol phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logD is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in D₂O would show characteristic signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the carboxylic acid group, would appear as a multiplet. The protons on the other ring carbons would exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (highest ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the secondary amine. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region.

Mechanism of Action: Inhibition of GABA Reuptake

This compound exerts its primary pharmacological effect by inhibiting the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GATs are responsible for clearing GABA from the synaptic cleft, thus terminating its inhibitory signal.

Signaling Pathway of GABA Reuptake and its Inhibition by this compound

The following diagram illustrates the process of GABA reuptake by GAT1 and the inhibitory action of this compound.

References

Nipecotic Acid: A Technical Guide to a GABA Transporter Inhibitor

FOR IMMEDIATE RELEASE

Core Compound Identification

Chemical Name: (±)-Nipecotic acid Synonyms: 3-Piperidinecarboxylic acid, (±)-β-Homoproline, Hexahydronicotinic acid[1] CAS Number: 498-95-3[2][3] Molecular Formula: C₆H₁₁NO₂[2][3]

Quantitative Pharmacological Data

Nipecotic acid is a well-characterized inhibitor of GABA transporters (GATs), demonstrating varying affinities for the different subtypes. Below is a summary of its inhibitory and binding activities.

| Parameter | Target | Species/System | Value | Reference |

| IC₅₀ | GAT-1 | Mouse | 2.6 µM | [4] |

| GAT-2 | Mouse | 310 µM | [4] | |

| GAT-3 | Mouse | 29 µM | [4] | |

| GAT-4 | Mouse | 16 µM | [4] | |

| GAT-1 | Human | 8 µM | ||

| GAT-2 | Rat | 38 µM | ||

| GAT-3 | Human | 106 µM | ||

| BGT-1 | Human | 2370 µM | ||

| GABA Uptake | Rabbit Choroid Plexus | 244 µM | [4] | |

| EC₅₀ | LDH Release Inhibition | PC12 Cells | ~5 µM | [4] |

| Kᵢ | GAT-1 | Wild-Type | 14.4 µM | |

| Kₘ | GAT-1 | Wild-Type | 11.4 µM | |

| Kₑ | GAT (E. coli) | 27.9 µM |

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GABA transporters (GATs). By binding to the transporter, it prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic inhibitory neurotransmission.

At higher concentrations (in the millimolar range), this compound has also been shown to directly activate GABA-A-like ion channels, acting as a GABA agonist. This dual mechanism should be considered in the design and interpretation of experiments using high concentrations of this compound.

Experimental Protocols

[³H]-GABA Uptake Inhibition Assay in Synaptosomes

This protocol outlines the procedure for measuring the inhibition of GABA uptake by this compound in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize the animal (e.g., rat) in accordance with institutional guidelines.

-

Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, 2.4 mM CaCl₂, pH 7.4) and determine the protein concentration.

2. GABA Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated at 37°C for 5-10 minutes.

-

Add varying concentrations of this compound (or vehicle control) to the synaptosomes and incubate for a further 5 minutes.

-

Initiate the uptake reaction by adding a known concentration of [³H]-GABA (e.g., 50 nM).

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The amount of [³H]-GABA uptake is expressed as a percentage of the control (vehicle-treated) samples.

-

The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Recording of GABA-A Receptor Activation

This protocol describes the electrophysiological recording of GABA-A receptor-mediated currents and their potential modulation by this compound.

1. Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. Internal solution composition (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Clamp the neuron at a holding potential of -70 mV.

3. Experimental Procedure:

-

Record baseline GABA-A receptor-mediated spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

-

To study the direct agonist effects of this compound, apply it to the bath at various concentrations and record any induced currents.

-

To investigate the effect of this compound on synaptic transmission, apply a concentration known to inhibit GATs and observe changes in the amplitude, frequency, and decay kinetics of IPSCs.

4. Data Analysis:

-

Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).

-

Measure the amplitude, frequency, rise time, and decay time constant of IPSCs.

-

Compare the parameters before and after the application of this compound using appropriate statistical tests.

Drug Development and Preclinical Research

This compound itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. However, it serves as a crucial lead compound in the development of more lipophilic GAT inhibitors with improved pharmacokinetic properties. Derivatives of this compound, such as tiagabine, have been successfully developed as antiepileptic drugs. Current research focuses on synthesizing novel this compound derivatives with enhanced potency, selectivity for GAT subtypes, and improved brain penetration for the potential treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.

References

The Genesis of a GABAergic Tool: An In-Depth Guide to the Discovery and History of Nipecotic Acid as a GAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropharmacology, the intricate regulation of neurotransmitter levels within the synaptic cleft is a cornerstone of therapeutic intervention. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, plays a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporters (GATs) are crucial in terminating GABAergic signaling by removing GABA from the extracellular space. This whitepaper provides a comprehensive technical overview of the discovery and history of Nipecotic acid, a foundational molecule in the study of GAT inhibition. Its journey from a designed molecule to a powerful research tool and a scaffold for clinically relevant drugs like Tiagabine has significantly advanced our understanding of the GABAergic system and its role in various neurological and psychiatric disorders.[1][2]

The Dawn of GAT Inhibition: A Historical Perspective

The story of this compound as a GAT inhibitor begins in the mid-1970s, a period of burgeoning interest in the biochemistry of neurotransmission. A pivotal drug design program, spearheaded by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues, sought to develop specific ligands for GABAergic system components.[3] Using the potent GABAA receptor agonist muscimol, isolated from the Amanita muscaria mushroom, as a lead structure, they rationally designed a series of compounds aimed at selectively targeting either GABA receptors or GABA uptake systems.

This strategic approach led to the development of (R)-nipecotic acid as a specific and potent inhibitor of GABA uptake, distinguishing its action from that of GABAA receptor agonists.[3] The availability of this compound and other designed molecules like guvacine provided researchers with the essential pharmacological tools to dissect the distinct roles of GABA transport and receptor activation in neuronal signaling. Early studies utilizing rat brain slices were instrumental in demonstrating the inhibitory effect of this compound on GABA uptake.

The discovery that this compound competitively inhibits the net uptake of GABA by synaptosomes solidified its role as a valuable tool for studying the kinetics and pharmacology of GABA transporters.[4] However, a significant limitation of this compound for in vivo applications was its hydrophilic and zwitterionic nature, which severely restricted its ability to cross the blood-brain barrier.[1] This challenge spurred further research into developing lipophilic derivatives, ultimately leading to the creation of clinically successful drugs such as the anticonvulsant Tiagabine, which incorporates the (R)-nipecotic acid moiety as its GAT-recognizing pharmacophore.

Quantitative Analysis of this compound's Inhibitory Profile

The inhibitory potency of this compound has been quantified across various GABA transporter subtypes. The following tables summarize the key inhibitory constants (IC50 and Ki) from multiple studies, providing a comparative view of its activity.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Mouse | 2.6 | |

| GAT-2 | Mouse | 310 | |

| GAT-3 | Mouse | 29 | |

| GAT-4 | Mouse | 16 | |

| GAT-1 | Human | 8 | |

| GAT-2 | Rat | 38 | |

| GAT-3 | Human | 106 | |

| BGT-1 | Human | 2370 |

| Transporter Subtype | Species | Ki (µM) | Reference |

| GAT-1 | Rat | 14.4 | [2] |

Mechanism of Action: Modulating the GABAergic Synapse

This compound exerts its effect by competitively inhibiting the GABA transporters, primarily GAT1, which are located on both presynaptic neurons and surrounding glial cells (astrocytes). By blocking these transporters, this compound prevents the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and prolonging the presence of GABA in the synapse. This enhancement of GABAergic neurotransmission leads to a greater inhibitory effect on postsynaptic neurons.

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

Caption: GABAergic synapse and the inhibitory action of this compound on GATs.

Experimental Protocols

The characterization of this compound as a GAT inhibitor has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

[³H]GABA Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize rodents (e.g., rats or mice) according to approved animal care protocols.

-

Rapidly dissect the brain region of interest (e.g., cortex or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) at 37°C for 5-10 minutes in the physiological buffer.

-

Add varying concentrations of this compound or a vehicle control to the synaptosomes and incubate for a further 5-10 minutes.

-

Initiate the uptake reaction by adding a known concentration of [³H]GABA (e.g., 50 nM).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Immediately wash the filters with ice-cold buffer to remove non-internalized [³H]GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C) from the total uptake.

-

Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for [³H]GABA Uptake Assay

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents mediated by GABA transporters in individual cells.

1. Cell Preparation:

-

Culture primary neurons or a cell line expressing the desired GAT subtype (e.g., HEK293 cells) on glass coverslips.

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

2. Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH).

-

Approach a target cell with the patch pipette under visual control.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -60 mV) using a patch-clamp amplifier.

3. Measurement of GAT Currents:

-

Apply GABA to the cell using a rapid application system to evoke transporter-mediated currents.

-

To measure the effect of this compound, pre-apply this compound for a short period before co-applying it with GABA.

-

Record the resulting currents using data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage of inhibition of the transporter current by this compound.

-

Construct a dose-response curve and determine the IC50 value.

Conclusion

The discovery of this compound as a GAT inhibitor was a landmark achievement in neuropharmacology, providing a crucial tool for the exploration of the GABAergic system. Its history illustrates the power of rational drug design and has paved the way for the development of a new class of therapeutics. While its own clinical utility is limited by its poor blood-brain barrier permeability, this compound remains an indispensable research compound for investigating the roles of GABA transporters in health and disease. The ongoing study of this compound and its derivatives continues to offer valuable insights into the complex mechanisms of GABAergic neurotransmission and holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.[1]

References

- 1. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. [this compound, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Nipecotic Acid: An In-Depth Technical Guide to its Utility in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Nipecotic acid, the dextrorotatory enantiomer of nipecotic acid, is a crucial pharmacological tool in the field of neuroscience. As a derivative of piperidine, its primary and most well-characterized function is the inhibition of gamma-aminobutyric acid (GABA) uptake, which positions it as a key molecule for investigating the intricacies of the GABAergic system. This technical guide provides a comprehensive overview of the utility of (S)-(+)-nipecotic acid in research, with a focus on its mechanism of action, quantitative data, experimental protocols, and its role in elucidating signaling pathways. While this compound itself has limited ability to cross the blood-brain barrier, its derivatives have led to the development of clinically significant drugs, such as the anticonvulsant Tiagabine[1]. This underscores the foundational importance of understanding the properties of the parent compound.

Mechanism of Action: Inhibition of GABA Transporters

(S)-(+)-Nipecotic acid exerts its effects primarily by acting as a competitive inhibitor of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical process for terminating GABAergic neurotransmission. By blocking these transporters, (S)-(+)-nipecotic acid increases the extracellular concentration of GABA, thereby enhancing and prolonging its inhibitory effects on postsynaptic neurons.

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). This compound exhibits a degree of selectivity for these subtypes, with a notable preference for GAT-1. It is important to note that the inhibitory potency of this compound is stereoselective. The (R)-(-)-enantiomer is generally considered to be the more potent inhibitor of GAT-1, the primary neuronal GABA transporter. Consequently, (S)-(+)-nipecotic acid is a valuable tool for studying the specific roles of other GABA transporter subtypes and for serving as a stereochemical control in experiments.

Quantitative Data

| Transporter Subtype | Species | IC50 (µM) | Reference |

| hGAT-1 | Human | 8 | |

| rGAT-2 | Rat | 38 | |

| hGAT-3 | Human | 106 | |

| hBGT-1 | Human | 2370 | |

| mGAT-1 | Mouse | 2.6 | [2][3] |

| mGAT-2 | Mouse | 310 | [2][3] |

| mGAT-3 | Mouse | 29 | [2][3] |

| mGAT-4 (BGT-1) | Mouse | 16 | [2][3] |

Note: The enantioselectivity of this compound favors the (R)-enantiomer for GAT-1 inhibition. This implies that the IC50 value for (S)-(+)-nipecotic acid at GAT-1 is likely higher than that of the racemic mixture and significantly higher than that of the (R)-enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments in which (S)-(+)-nipecotic acid is a valuable research tool. These protocols are based on established techniques in the field and can be adapted for specific research questions.

In Vitro GABA Uptake Assay in Cultured Cells

This assay measures the ability of (S)-(+)-nipecotic acid to inhibit the uptake of radiolabeled GABA into cultured neurons or astrocytes.

Materials:

-

Primary neuronal or astrocyte cell cultures

-

HEPES-buffered saline (HBS)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

(S)-(+)-Nipecotic acid solutions of varying concentrations

-

Scintillation fluid and vials

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit

Procedure:

-

Cell Preparation: Plate primary neurons or astrocytes in appropriate culture dishes and grow to confluence.

-

Pre-incubation: Wash the cells twice with pre-warmed HBS. Pre-incubate the cells with varying concentrations of (S)-(+)-nipecotic acid or vehicle control in HBS for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add a solution of [³H]GABA (final concentration typically in the nM range) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

-

Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells three times with ice-cold HBS to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of (S)-(+)-nipecotic acid compared to the vehicle control. Plot the data and determine the IC50 value.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

This technique allows for the in vivo measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of (S)-(+)-nipecotic acid.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

(S)-(+)-Nipecotic acid for administration (systemic or through reverse dialysis)

-

Anesthetics

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal GABA levels.

-

Drug Administration: Administer (S)-(+)-nipecotic acid either systemically (e.g., intraperitoneal injection) or locally into the brain region of interest via the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Neurochemical Analysis: Analyze the collected dialysate samples for GABA content using a sensitive HPLC method with either electrochemical or fluorescence detection after derivatization.

-

Data Analysis: Express the GABA concentrations in the dialysate as a percentage of the baseline levels and plot the data over time to visualize the effect of (S)-(+)-nipecotic acid on extracellular GABA.

Evaluation of Anticonvulsant Activity in a Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the ability of (S)-(+)-nipecotic acid to protect against seizures induced by the GABAA receptor antagonist, pentylenetetrazole.

Materials:

-

Rodents (e.g., mice or rats)

-

(S)-(+)-Nipecotic acid solutions for injection

-

Pentylenetetrazole (PTZ) solution

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation and Drug Administration: Acclimate the animals to the testing environment. Administer (S)-(+)-nipecotic acid or vehicle control at various doses via the desired route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

-

Behavioral Observation: Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to observe include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the seizure severity (often scored using a standardized scale like the Racine scale).

-

Data Analysis: Compare the seizure parameters between the (S)-(+)-nipecotic acid-treated groups and the vehicle-treated group. Determine the dose at which (S)-(+)-nipecotic acid provides significant protection against PTZ-induced seizures.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing a GABA uptake inhibitor like (S)-(+)-nipecotic acid.

GABAergic Synapse and Mechanism of (S)-(+)-Nipecotic Acid

This diagram illustrates the synthesis, release, and reuptake of GABA at a synapse. (S)-(+)-Nipecotic acid is shown to inhibit the GABA transporters (GATs) on both the presynaptic neuron and surrounding glial cells, leading to an increased concentration of GABA in the synaptic cleft.

Experimental Workflow for a GABA Uptake Inhibitor

This flowchart outlines a typical research pipeline for characterizing a GABA uptake inhibitor like (S)-(+)-nipecotic acid, starting from initial in vitro screening to more complex in vivo studies and data interpretation.

Conclusion

(S)-(+)-Nipecotic acid remains an indispensable tool for researchers in neuroscience and drug development. Its role as a GABA uptake inhibitor, albeit with a different stereoselectivity profile compared to its (R)-enantiomer, allows for the detailed dissection of the GABAergic system. The quantitative data, though primarily available for the racemic mixture, provides a solid foundation for experimental design. The detailed protocols and workflow diagrams presented in this guide offer a practical framework for utilizing (S)-(+)-nipecotic acid to advance our understanding of GABAergic neurotransmission and to explore novel therapeutic strategies for a range of neurological and psychiatric disorders. As research continues, a more refined understanding of the specific interactions of the (S)-(+)-enantiomer with various transporter subtypes will undoubtedly emerge, further solidifying its importance in the neuroscientist's toolkit.

References

The Effect of Nipecotic Acid on Inhibitory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mammalian central nervous system (CNS), the delicate balance between excitatory and inhibitory neurotransmission is paramount for proper neuronal function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its precise regulation is crucial for preventing neuronal hyperexcitability, which is implicated in various neurological and psychiatric disorders such as epilepsy, anxiety, and mood disorders.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Nipecotic acid, a potent inhibitor of GABA uptake, serves as an invaluable tool in neuropharmacological research to probe the intricacies of the GABAergic system.[1][3] This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on GABA transporters, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its effect by competitively inhibiting GABA transporters, thereby blocking the reuptake of GABA from the synaptic cleft.[4] This leads to an increased concentration and prolonged presence of GABA in the synapse, which in turn enhances the activation of postsynaptic GABA receptors and potentiates inhibitory neurotransmission.[1][5] There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[6] this compound exhibits differential affinity for these subtypes. While it is a potent inhibitor of GAT-1, its inhibitory activity at other GATs is less pronounced.[7][8] It is important to note that due to its hydrophilic and zwitterionic nature, this compound has limited ability to cross the blood-brain barrier.[3] Consequently, more lipophilic derivatives, such as tiagabine, have been developed for clinical use as anticonvulsants.[3][9]

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The following tables summarize the reported IC50 values of this compound for different GABA transporter subtypes across various species.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Mouse | 2.6 | [7] |

| GAT-2 | Mouse | 310 | [7] |

| GAT-3 | Mouse | 29 | [7] |

| GAT-4 | Mouse | 16 | [7] |

| hGAT-1 | Human | 8 | [8] |

| rGAT-2 | Rat | 38 | [8] |

| hGAT-3 | Human | 106 | [8] |

| hBGT-1 | Human | 2370 | [8] |

| Parameter | Value | Reference |

| Ki for [3H]-GABA uptake inhibition | 14.4 µM | [10] |

| EC50 for GABAA-like channel activation | ~300 µM | [4][11] |

Experimental Protocols

Radiolabeled GABA Uptake Assay in Synaptosomes

This assay is a standard method to determine the inhibitory potency of compounds like this compound on GABA transporters. It measures the uptake of radiolabeled GABA ([3H]GABA) into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., cortex or thalamus) from the chosen species in a buffered sucrose solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosome pellet in a physiological buffer.

-

-

[3H]GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C for a short period (e.g., 10 minutes).[8]

-

To inhibit GABA metabolism, include a GABA-transaminase inhibitor, such as aminooxyacetic acid (100 µM), in the incubation medium.[1]

-

Initiate the uptake reaction by adding a known concentration of [3H]GABA (e.g., 50 nM) in the absence (control) or presence of varying concentrations of this compound.[8][12]

-

Allow the uptake to proceed for a defined period (e.g., 1-10 minutes).[8][12]

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the synaptosomes from the incubation medium.[12]

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-